molecular formula C7H8ClNO B3033863 2-Chloro-6-methoxy-3-methylpyridine CAS No. 1227593-81-8

2-Chloro-6-methoxy-3-methylpyridine

Cat. No.: B3033863
CAS No.: 1227593-81-8
M. Wt: 157.6 g/mol
InChI Key: JXPLDXFZARSBIO-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-3-methylpyridine is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a methoxy group at the 6-position, and a methyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

2-Chloro-6-methoxy-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

Target of Action

2-Chloro-6-methoxy-3-methylpyridine (2C6MP) is a strong inhibitor of methane monooxygenase , a key enzyme in the aerobic oxidation of methane (CH4) . This enzyme plays a crucial role in the metabolism of methane, converting it into methanol, a more readily usable form of carbon for organisms .

Mode of Action

It is known to inhibit the activity of methane monooxygenase . This could potentially occur through the compound binding to the active site of the enzyme, preventing it from interacting with its natural substrate, methane .

Biochemical Pathways

The primary biochemical pathway affected by 2C6MP is the methane oxidation pathway . By inhibiting methane monooxygenase, 2C6MP disrupts the conversion of methane to methanol, which can have significant downstream effects on the metabolism of organisms that rely on this process .

Pharmacokinetics

Its bioavailability would depend on factors such as its formulation, the route of administration, and the individual’s physiological characteristics .

Result of Action

The inhibition of methane monooxygenase by 2C6MP can disrupt the metabolism of methane-oxidizing organisms, potentially leading to reduced growth and viability . This could have significant implications in environments where these organisms play a key role in methane cycling .

Action Environment

The action of 2C6MP can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Furthermore, the presence of other substances, such as organic matter or metal ions, could potentially interact with 2C6MP, altering its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxy-3-methylpyridine typically involves the chlorination of 6-methoxy-3-methylpyridine. One common method is the reaction of 6-methoxy-3-methylpyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxy-3-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of dechlorinated pyridines or reduced pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methoxy-6-methylpyridine
  • 2-Chloro-6-methylpyridine
  • 2-Chloro-3-methylpyridine

Uniqueness

2-Chloro-6-methoxy-3-methylpyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-chloro-6-methoxy-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-3-4-6(10-2)9-7(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPLDXFZARSBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227593-81-8
Record name 2-chloro-6-methoxy-3-methylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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